

In-Depth Technical Guide to 5'-DMTr-dG(iBu)-Methyl Phosphonamidite

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Compound of Interest

5'-DMTr-dG(iBu)-Methyl
phosphonamidite

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CAS Number: 115131-08-3

This technical guide provides a comprehensive overview of **5'-DMTr-dG(iBu)-Methyl phosphonamidite**, a critical building block in the chemical synthesis of modified oligonucleotides. It is intended for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry. This document details the properties, synthesis, and applications of this compound, with a focus on its role in creating methylphosphonate linkages in synthetic DNA.

Introduction

5'-DMTr-dG(iBu)-Methyl phosphonamidite is a protected deoxyguanosine nucleoside phosphonamidite. It is specifically designed for incorporation into synthetic oligonucleotides to generate a methylphosphonate backbone modification.[1][2] This modification replaces the naturally occurring anionic phosphodiester linkage with a non-ionic methylphosphonate group. The resulting oligonucleotides exhibit enhanced resistance to nuclease degradation, a crucial property for their use as therapeutic agents, particularly in antisense applications.[2]

Physicochemical Properties

A summary of the key physicochemical properties of **5'-DMTr-dG(iBu)-Methyl phosphonamidite** is presented in the table below.



Property	Value	Reference
CAS Number	115131-08-3	[1]
Molecular Formula	C42H53N6O7P	[1]
Molecular Weight	784.9 g/mol	[1]
Appearance	Solid	[3]
Purity	≥95.0%	[3]
Storage Conditions	-20°C	[1]
Solubility	Dry acetonitrile or tetrahydrofuran (THF)	[2]

Synthesis of 5'-DMTr-dG(iBu)-Methyl Phosphonamidite

The synthesis of this phosphonamidite is a multi-step process that involves the strategic protection of reactive functional groups on the deoxyguanosine nucleoside. The general synthetic route is as follows:

- Protection of the 5'-Hydroxyl Group: The 5'-hydroxyl group of deoxyguanosine is protected with a 4,4'-dimethoxytrityl (DMTr) group. This acid-labile protecting group is essential for the stepwise, 3'-to-5' direction of solid-phase oligonucleotide synthesis.[2]
- Protection of the Exocyclic Amine: The N2 exocyclic amine of the guanine base is protected with an isobutyryl (iBu) group. This prevents unwanted side reactions during the phosphitylation and coupling steps.[2]
- Phosphitylation: The 3'-hydroxyl group of the protected nucleoside is reacted with a
 phosphitylating agent, such as chloro(diisopropylamino)methoxyphosphine, to introduce the
 methyl phosphonamidite moiety.

This carefully controlled synthesis ensures the production of a high-purity building block ready for use in automated oligonucleotide synthesizers.

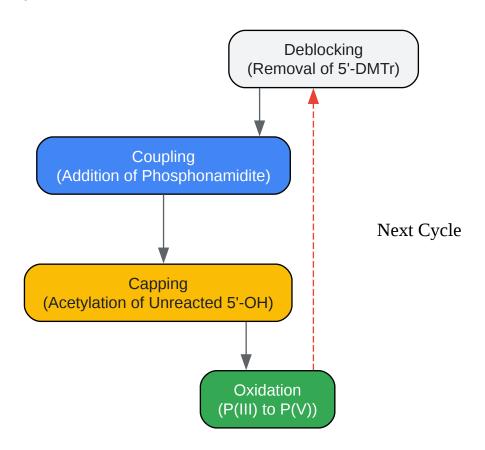


Experimental Protocol: Solid-Phase Oligonucleotide Synthesis

The incorporation of **5'-DMTr-dG(iBu)-Methyl phosphonamidite** into an oligonucleotide chain follows the well-established phosphoramidite method on a solid support, typically controlled pore glass (CPG). A standard synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation.

Synthesis Cycle

The following diagram illustrates the workflow of a single coupling cycle in solid-phase oligonucleotide synthesis.



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Figure 1: Automated Oligonucleotide Synthesis Cycle.

Detailed Steps:



- Deblocking (Detritylation): The synthesis begins with the removal of the acid-labile DMTr protecting group from the 5'-hydroxyl of the nucleoside attached to the solid support. This is typically achieved by treatment with a solution of a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[4][5]
- Coupling: The 5'-DMTr-dG(iBu)-Methyl phosphonamidite, dissolved in an anhydrous solvent (THF is often preferred for dG phosphonamidites), is activated by a weak acid, such as 1H-tetrazole or 4,5-dicyanoimidazole (DCI). The activated phosphonamidite then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.[6] Achieving high coupling efficiency at this step is critical for the synthesis of long, high-purity oligonucleotides.
- Capping: To prevent the elongation of unreacted chains (failure sequences) in subsequent cycles, any free 5'-hydroxyl groups that did not react during the coupling step are permanently blocked. This is typically done by acetylation using a mixture of acetic anhydride and N-methylimidazole.[5]
- Oxidation: The newly formed trivalent phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate triester. This is commonly achieved using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[5]

These four steps are repeated for each nucleotide to be added to the sequence.

Cleavage and Deprotection

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. For oligonucleotides containing methylphosphonate linkages, a specific deprotection procedure is required to avoid degradation of the base-labile methylphosphonate backbone. A novel one-pot procedure has been developed that involves a brief treatment with dilute ammonia followed by ethylenediamine at room temperature.[7] This method has been shown to be superior to traditional two-step methods, resulting in higher yields of the final product.[7]

Purification and Analysis

The crude oligonucleotide product is a mixture of the full-length sequence and shorter failure sequences. Purification is typically performed using high-performance liquid chromatography



(HPLC), often with a reversed-phase column.[7] The purity and identity of the final product can be confirmed by techniques such as mass spectrometry.

Application in Antisense Therapy: Targeting the MAPK Signaling Pathway

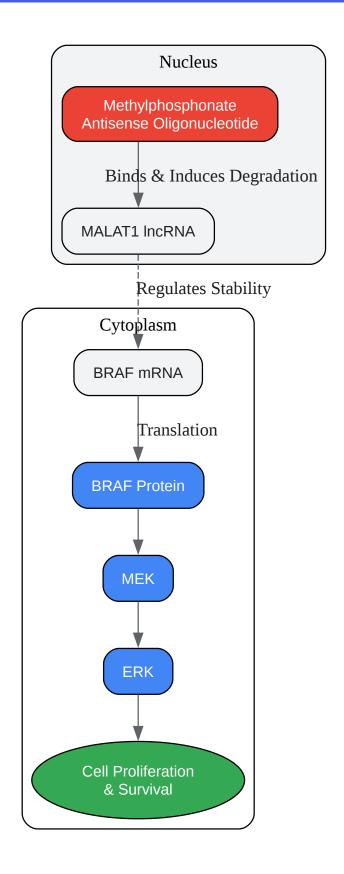
Oligonucleotides containing methylphosphonate linkages are of significant interest as antisense therapeutic agents. Their neutral backbone allows for better cellular uptake compared to charged phosphodiester oligonucleotides, and their nuclease resistance prolongs their activity in a biological environment.

A notable application of antisense oligonucleotides is in the modulation of signaling pathways involved in cancer. The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers, including melanoma.[8][9]

Recent studies have shown that antisense oligonucleotides can be designed to target long non-coding RNAs (IncRNAs) that regulate the expression of key components of the MAPK pathway. For example, an antisense oligonucleotide targeting the IncRNA MALAT1 has been shown to downregulate its expression, leading to a subsequent decrease in the expression of the BRAF kinase, a critical protein in the MAPK pathway.[8][10]

The following diagram illustrates the mechanism of action of a methylphosphonate-modified antisense oligonucleotide targeting the MAPK signaling pathway.





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Figure 2: Antisense Oligonucleotide Targeting the MAPK Pathway.



Conclusion

5'-DMTr-dG(iBu)-Methyl phosphonamidite is a vital reagent for the synthesis of nuclease-resistant oligonucleotides. The methylphosphonate modification it imparts offers significant advantages for the development of antisense therapeutics. A thorough understanding of its properties and the nuances of its use in solid-phase synthesis is essential for the successful production of high-quality modified oligonucleotides for research and clinical applications. The ability to rationally design and synthesize these molecules opens up new avenues for targeting disease-related signaling pathways, as exemplified by the modulation of the MAPK pathway in cancer.

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